molecular formula C17H18N4O3S B10930352 4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10930352
M. Wt: 358.4 g/mol
InChI Key: DKMSSXOUHLXOMY-UHFFFAOYSA-N
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Description

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of thiophene, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with an amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.

    Furan Derivatives: Compounds with the furan ring, such as furfural and furan-2-carboxylic acid.

    Pyrazole Derivatives: Compounds featuring the pyrazole ring, such as celecoxib and rimonabant.

Uniqueness

4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of thiophene, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and potential advantages over simpler compounds.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(4,5-dimethylthiophene-2-carbonyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-10-7-14(25-11(10)2)16(22)19-13-9-21(3)20-15(13)17(23)18-8-12-5-4-6-24-12/h4-7,9H,8H2,1-3H3,(H,18,23)(H,19,22)

InChI Key

DKMSSXOUHLXOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C)C

Origin of Product

United States

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